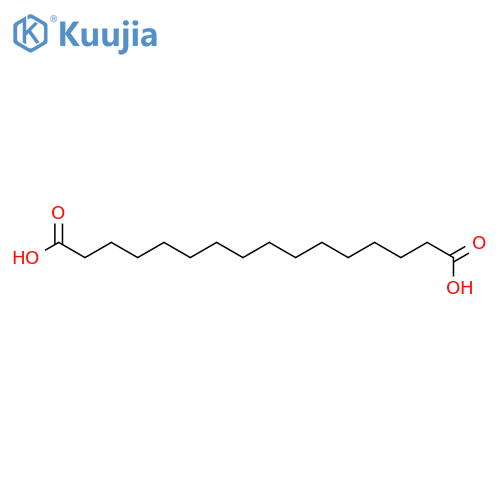Cas no 505-54-4 (Hexadecanedioic acid)

Hexadecanedioic acid structure
商品名:Hexadecanedioic acid
Hexadecanedioic acid 化学的及び物理的性質
名前と識別子
-
- Hexadecanedioic acid
- THAPSIC ACID
- Hexadecane-1,16-dioic acid
- n-Tetradecane-omega,omega'-dicarboxylic acid
- DICARBOXYLIC ACID C16
- HEXADECANE DIACID
- 1,16-HEXADECANEDIOIC ACID
- 1,14-TETRADECANEDICARBOXYLIC ACID
- NSC 15164
- n-Tetradecane-w,w'-dicarboxylic acid
- a,w-Tetradecanedicarboxylic acid
- 1,14-Tetradecanedicarboxylicacid
- QQHJDPROMQRDLA-UHFFFAOYSA-N
- SVZ90045Y2
- n-Tetradecane-.omega.,.omega.'-dicarboxylic acid
- NSC15164
- 1,16-hexadecanedioate
- Thapsate
- Hexadecandioic acid
- 1,14-tetradecane dicarboxylic acid
- HEXADECANEDIOIC
- a,w-Tetradecanedicarboxylate
- Hexadecanedi
- HEXADECANEDIOICACID
- SCHEMBL36069
- NS00015590
- BCP25937
- SY047592
- s6147
- n-Tetradecane-w,w'-dicarboxylate
- C19615
- CS-W018947
- Hexadecanedioic acid, 96%
- Thapsic acid;Hexadecanedioate;Palmitic acid
- EINECS 208-013-5
- 1,14-Tetradecanedicarboxylate
- MEGxp0_000578
- LMFA01170022
- AKOS015839798
- CHEMBL4519590
- CHEBI:73722
- AM20100234
- AS-11659
- DTXSID2060129
- MFCD00002746
- AC-32524
- Hexadecanedioic acid, purum, >=98.0% (GC)
- H0293
- Q27144068
- RF8
- FT-0601008
- A828170
- Thaspic acid
- 1,16-HEXADECANEDIOIC-D28 ACID
- 130348-90-2
- UNII-SVZ90045Y2
- NSC-15164
- HY-W018161
- 505-54-4
- C16DCA(2-)
- alpha,omega-hexadecanedioate
- Hexadecane-1,16-dioate
- hexadecanedioate
- Hexadecanedioic Acid,95%
- DTXCID9040847
- DB-051793
- alpha,Omega-tetradecanedicarboxylic acid
-
- MDL: MFCD00002746
- インチ: 1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
- InChIKey: QQHJDPROMQRDLA-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O
- BRN: 1792831
計算された属性
- せいみつぶんしりょう: 286.21400
- どういたいしつりょう: 286.21440943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0351 (rough estimate)
- ゆうかいてん: 124.0 to 128.0 deg-C
- ふってん: 457.5℃ at 760 mmHg
- 屈折率: 1.4485 (estimate)
- あんていせい: Stable. Incompatible with bases, oxidizing agents, reducing agents. Combustible.
- PSA: 74.60000
- LogP: 4.61700
- ようかいせい: 未確定
Hexadecanedioic acid セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
Hexadecanedioic acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Hexadecanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A4823212-1G |
Hexadecanedioic Acid |
505-54-4 | ≥97.0% | 1g |
RMB 44.80 | 2025-02-20 | |
| Cooke Chemical | A4823212-100g |
Hexadecanedioic Acid |
505-54-4 | ≥97.0% | 100g |
RMB 1871.20 | 2025-02-20 | |
| eNovation Chemicals LLC | D583937-100g |
HEXADECANEDIOIC ACID |
505-54-4 | 95% | 100g |
$1280 | 2024-05-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5237-100 mg |
Hexadecanedioic acid |
505-54-4 | 98.00% | 100MG |
¥480.00 | 2022-02-28 | |
| Larodan | 15-1600-9-100mg |
Hexadecanedioic acid |
505-54-4 | >98% | 100mg |
€83.00 | 2025-03-07 | |
| TRC | H293633-50mg |
Hexadecanedioic Acid |
505-54-4 | 50mg |
$ 87.00 | 2023-09-07 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0683729451- 5g |
Hexadecanedioic acid |
505-54-4 | 98% | 5g |
¥ 635.3 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 177504-5G |
Hexadecanedioic acid |
505-54-4 | 5g |
¥512.59 | 2023-12-10 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFJ85-25G |
hexadecanedioic acid |
505-54-4 | 95% | 25g |
¥ 99.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFJ85-50G |
hexadecanedioic acid |
505-54-4 | 95% | 50g |
¥ 132.00 | 2023-04-13 |
Hexadecanedioic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:505-54-4)十六烷基二酸
注文番号:LE26529094
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:55
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:505-54-4)HEXADECANEDIOIC ACID
注文番号:sfd5867
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:505-54-4)Hexadecanedioic acid
注文番号:A828170
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 05:27
価格 ($):193.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:505-54-4)Hexadecanedioicacid
注文番号:LE17928
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:17
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:505-54-4)Hexadecanedioic acid
注文番号:LE4528
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:45
価格 ($):discuss personally
Hexadecanedioic acid 関連文献
-
1. CCCIV.—Electro-synthesis of azelaic and thapsic acidsMabel Carmichael J. Chem. Soc. Trans. 1922 121 2545
-
G. Shaw,A. Yeadon J. Chem. Soc. C 1966 16
-
3. Molecular interaction in monolayers. Association between amines and organic acidsE. G. Cockbain,J. H. Schulman Trans. Faraday Soc. 1939 35 716
-
Tiantian Zhao,Chen Zhang,Saiyi Zhong,Qirong Chen,Shuo Liu,Wenjuan Jiao,Weifeng Liu,Lihua Huang,Yehui Zhang,Yousheng Zhang Food Funct. 2022 13 1563
-
Elaine G. Mission,Maria Jose Cocero Green Chem. 2022 24 8393
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:505-54-4)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
atkchemica
(CAS:505-54-4)Hexadecanedioic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ














